molecular formula C13H23NO4 B129884 Ethyl N-Boc-piperidine-4-carboxylate CAS No. 142851-03-4

Ethyl N-Boc-piperidine-4-carboxylate

Cat. No. B129884
M. Wt: 257.33 g/mol
InChI Key: MYHJCTUTPIKNAT-UHFFFAOYSA-N
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Description

Ethyl N-Boc-piperidine-4-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. It is characterized by the presence of a piperidine ring, a carboxylate ester group, and a tert-butoxycarbonyl (Boc) protective group. This compound is often used in the synthesis of peptidomimetics and other heterocyclic compounds due to its versatility and the ease with which it can be modified .

Synthesis Analysis

The synthesis of Ethyl N-Boc-piperidine-4-carboxylate and related compounds involves multiple steps, including esterification, hydrogenation, and protective group chemistry. For instance, ethyl 4-piperidinecarboxylate can be synthesized from isonicotinic acid through esterification and hydrogenation with high yields, and the catalyst used in the hydrogenation can be reused multiple times . Additionally, the synthesis of related compounds, such as N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine], involves nucleophilic substitution, cyano-reduction, and cyclization reactions . These methods highlight the diverse synthetic routes available for creating compounds with the piperidine-4-carboxylate scaffold.

Molecular Structure Analysis

Computational studies have been conducted to predict the effects of polar and non-polar solvents on the electronic properties of N-Boc-Piperidine-4-Carboxylic acid. These studies include geometrical parameter optimization, vibrational analysis, and the calculation of stabilization energy and molecular bonding interactions. Advanced computational methods such as Hartree-Fock and Density Functional Theory are employed to understand the molecular structure and its electronic behavior in different solvent environments .

Chemical Reactions Analysis

Ethyl N-Boc-piperidine-4-carboxylate can undergo various chemical reactions, including carbonylation and reactions with hydrazines to form novel heterocyclic amino acids. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene leads to carbonylation at a C-H bond in the piperazine ring, which is a novel transformation . Additionally, the reaction of β-enamine diketones with N-mono-substituted hydrazines affords target compounds such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the reactivity of the piperidine ring towards the formation of complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl N-Boc-piperidine-4-carboxylate and its derivatives are influenced by the presence of the Boc protective group and the piperidine ring. The Boc group is commonly used to protect amines during synthesis due to its stability under various reaction conditions and its ease of removal when no longer needed. The piperidine ring contributes to the basicity and nucleophilicity of the molecule, which are important factors in its reactivity. The electronic properties of these compounds can be significantly affected by substituents on the piperidine ring or the nature of the protective group, as evidenced by the synthesis and characterization of various derivatives .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds :

    • Researchers have developed novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, utilizing ethyl N-Boc-piperidine-4-carboxylate as a building block. These compounds were synthesized for use as achiral and chiral building blocks in different chemical syntheses (Matulevičiūtė et al., 2021).
  • Computational Study of Electronic Properties :

    • A computational study analyzed the impact of polar and non-polar solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid. The study provided insights into stabilization energy, molecular bonding interactions, and other electronic characteristics of the molecule (Vimala et al., 2021).
  • Synthesis of Pharmaceutical Compounds :

    • Ethyl N-Boc-piperidine-4-carboxylate is used in the synthesis of pharmaceutical intermediates. For example, its derivatives have been evaluated as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer’s disease (Khalid et al., 2014).
  • Catalysis Research :

    • The compound is also significant in catalysis research. For instance, it's used in palladium-catalyzed migrative Negishi coupling, a process important for creating arylpiperidines, a crucial component in pharmaceutical research (Millet & Baudoin, 2015).
  • Synthesis of Benzothiazole Derivatives :

    • In another study, benzothiazole derivatives were synthesized using ethyl N-Boc-piperidine-4-carboxylate. These derivatives showed promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Shafi et al., 2021).
  • Crystal Structure Analysis :

    • The crystal structures of derivatives of N-Boc piperidine have been determined, providing valuable information for drug development, especially in understanding the molecular interactions and packing in crystals (Mambourg et al., 2021).
  • Synthesis of Anticancer Agents :

    • Ethyl N-Boc-piperidine-4-carboxylate is used in the synthesis of propanamide derivatives with potential anticancer properties. These derivatives were evaluated for their effectiveness against cancer cells, highlighting the compound's role in developing new cancer therapies (Rehman et al., 2018).
  • Synthesis of Antituberculosis Agents :

    • Thiazole-aminopiperidine hybrid analogues were designed and synthesized from ethyl N-Boc-piperidine-4-carboxylate, showing activity against Mycobacterium tuberculosis, a significant step in the search for new antituberculosis drugs (Jeankumar et al., 2013).

Safety And Hazards

Ethyl N-Boc-piperidine-4-carboxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHJCTUTPIKNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374497
Record name Ethyl N-Boc-piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-piperidine-4-carboxylate

CAS RN

142851-03-4
Record name Ethyl N-Boc-piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (2.5 g, 15.9 mmol) in dichloromethane (80 mL) at 0° C. was treated with (BOC)2O (3.8 g, 17.3 mmol), warmed to room temperature, stirred for 2 hours, diluted with water, and extracted with dichloromethane. The combined extracts were washed sequentially with saturated sodium bicarbonate, 5% citric acid, and brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS (ESI(+)) m/e 258 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Huard, SW Bagley, E Menhaji-Klotz… - The Journal of …, 2012 - ACS Publications
The synthesis of 4′,6′-dihydrospiro[piperidine-4,5′-pyrazolo[3,4-c]pyridin]-7′(2′H)-one-based acetyl-CoA carboxylase inhibitors is reported. The hitherto unknown N-2 tert-butyl …
Number of citations: 32 pubs.acs.org
LC Axford, PK Agarwal, KH Anderson… - Bioorganic & medicinal …, 2013 - Elsevier
… As shown in Scheme 2, commercially available ethyl N-Boc-piperidine-4-carboxylate 14 was treated with lithium diisopropylamide at −78 C, quenched with an alkyl halide, then warmed …
Number of citations: 32 www.sciencedirect.com
C Risatti, KJ Natalie Jr, Z Shi… - … Process Research & …, 2013 - ACS Publications
… After 15 min at −7 to −11 C, a solution of ethyl N-Boc-piperidine-4-carboxylate (12.8 g) in 68 mL toluene was slowly added at −11 to −5 C over ∼20 min. The mixture was then warmed …
Number of citations: 32 pubs.acs.org
MR Lutz Jr, S Flieger, A Colorina, J Wozny… - …, 2020 - Wiley Online Library
… Ethyl N-Boc-piperidine-4-carboxylate (1) was treated with LDA under cryogenic conditions to produce the enolate anion that subsequently reacts with disulfide 2 to produce the sulfide …
C Betschart, S Hintermann, D Behnke… - Journal of medicinal …, 2013 - ACS Publications
… To a solution of ethyl N-boc-piperidine-4-carboxylate [124443-68-1] (10.0 g, 38.86 mmol) in THF (200 mL) was added LDA (2 M solution in hexane, 38.86 mL, 77.72 mmol) at −78 C, …
Number of citations: 90 pubs.acs.org
T Huang, S Hosseinibarkooie, AL Borne… - Chemical …, 2021 - pubs.rsc.org
… Specifically, ethyl N-Boc-piperidine-4-carboxylate was reacted with two equivalents of 4-fluorophenyl magnesium bromide to produce an intermediate that was dehydrated and …
Number of citations: 18 pubs.rsc.org
HK Giratallah - 2018 - search.proquest.com
DESIGN, SYNTHESIS, AND PRELIMINARY EVALUATION OF GAMMA- BUTYROLACTONE-BASED 5-HT7 LIGANDS ______________________________________ Page 1 DESIGN…
Number of citations: 2 search.proquest.com
A Bayrak, F Mohr, K Kolb, M Szpakowska… - Journal of Medicinal …, 2022 - ACS Publications
… Synthesis of 27 was started from commercially available ethyl N-Boc-piperidine-4-carboxylate (59). Saponification of the ester followed by amide coupling of the carboxylic acid with tert-…
Number of citations: 2 pubs.acs.org
JK Walker, SR Selness, RV Devraj… - Bioorganic & Medicinal …, 2010 - Elsevier
Starting from an initial HTS screening lead, a novel series of C(5)-substituted diaryl pyrazoles were developed that showed potent inhibition of p38α kinase. Key to this outcome was the …
Number of citations: 25 www.sciencedirect.com
A Requana Aradas, Y Djaboub… - International Journal …, 2023 - academic.oup.com
… Ethyl N-Boc-piperidine-4-carboxylate and N-[4-(chloromethyl)phenyl]acetamide were each synthesized in 2 steps from inexpensive commercially available isonipecotic acid and 4-…
Number of citations: 3 academic.oup.com

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